molecular formula C9H14O2 B156324 1,4-Dioxaspiro[4.6]undec-6-ene CAS No. 1728-24-1

1,4-Dioxaspiro[4.6]undec-6-ene

Cat. No.: B156324
CAS No.: 1728-24-1
M. Wt: 154.21 g/mol
InChI Key: CQAUTOXIUPPFQV-UHFFFAOYSA-N
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Description

Contextualization of Spiroacetals in Contemporary Organic Chemistry

Spiroacetals, also known as spiroketals, are a significant class of heterocyclic organic compounds. nih.gov Their unique three-dimensional structure, characterized by two rings connected by a single common atom (the spiro atom), makes them a recurring motif in numerous natural products, pharmaceuticals, and functional molecules. nih.govacs.org This structural feature often imparts specific biological activities and chemical properties, driving considerable interest from a wide range of chemical sciences. nih.gov The stereochemistry of the spiro carbon is often crucial for its biological function. acs.org The synthesis of spiroacetals has been a long-standing focus in organic chemistry, with ongoing efforts to develop new and efficient enantioselective methodologies. nih.govrsc.org

The utility of spiroacetals is demonstrated in their presence in various biologically active structures. nih.gov For instance, the spiroacetal motif is found in the sex pheromone of the olive fruit fly, olean, where different enantiomers attract male and female flies. acs.org This highlights the importance of stereocontrolled synthesis of these compounds.

Structural Characteristics and Nomenclature of Spiro[4.6]undecane Systems

The compound 1,4-Dioxaspiro[4.6]undec-6-ene belongs to the family of spiro compounds. The nomenclature of spiro compounds follows the system established by Adolf von Baeyer. qmul.ac.uk The prefix "spiro" indicates the presence of a single atom common to two rings. qmul.ac.ukvedantu.com This is followed by square brackets containing the number of atoms in each ring linked to the spiro atom, listed in ascending order and separated by a period. qmul.ac.uked.gov

In the case of This compound , the name breaks down as follows:

spiro : Indicates a spiro compound.

[4.6] : Denotes that one ring has four atoms and the other has six atoms connected to the spiro atom.

undec : The root name "undecane" signifies a total of eleven atoms in the bicyclic system (4 + 6 + 1 spiro atom).

1,4-Dioxa : Specifies that two oxygen atoms replace carbon atoms at positions 1 and 4.

-6-ene : Indicates the presence of a double bond at the 6th position of the ring system.

Numbering of the spirocyclic system begins in the smaller ring, at an atom adjacent to the spiro atom, proceeds around the smaller ring, and then continues around the larger ring. qmul.ac.ukyoutube.com

Structural Feature Description
Core Skeleton Spiro[4.6]undecane
Ring Sizes 5-membered and 7-membered rings
Spiro Atom One carbon atom common to both rings
Heteroatoms Two oxygen atoms at positions 1 and 4
Unsaturation A double bond at position 6

Historical Development and Evolution of Research on Dioxaspiro[4.6]undecene Frameworks

Research into spiro compounds dates back to the work of von Baeyer. qmul.ac.uk The study of spiroacetals, a specific class of spiro compounds, has been a central theme in organic chemistry for an extended period due to their prevalence in nature. nih.gov The development of synthetic methods for spiroacetals has evolved significantly, with early work focusing on acid-catalyzed cyclization of hydroxy ketones.

More recent advancements have focused on developing highly stereoselective methods. For example, the use of bulky Brønsted acid catalysts has enabled the enantioselective synthesis of spiroacetals by creating a chiral environment that directs the cyclization. acs.org Furthermore, innovative one-pot sequences involving hetero-Diels-Alder reactions and C-H bond functionalization have provided convergent and efficient routes to complex spiroacetal-containing molecules. nih.gov While specific historical milestones for the This compound framework are not extensively documented in readily available literature, the broader progress in spiroacetal chemistry has undoubtedly paved the way for the synthesis and investigation of such structures.

Academic Significance of the this compound Skeleton in Advanced Synthetic Endeavors

The This compound skeleton, as a functionalized spiroacetal, holds potential as a valuable building block in organic synthesis. The presence of the dioxolane group serves as a protecting group for a ketone, which can be deprotected under specific conditions to reveal the carbonyl functionality for further reactions. The double bond in the seven-membered ring offers a site for various chemical transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis reactions.

The academic significance of such frameworks lies in their potential application in the total synthesis of complex natural products that contain a spiroacetal moiety. The ability to construct these systems with high levels of stereocontrol is a key challenge and an active area of research. The unique three-dimensional arrangement of spirocycles makes them attractive scaffolds for the development of new therapeutic agents and materials. rsc.org The synthesis of derivatives of This compound can lead to the exploration of novel chemical space and the discovery of compounds with interesting biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.6]undec-6-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAUTOXIUPPFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C=CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299401
Record name 1,4-Dioxaspiro[4.6]undec-6-ene
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-24-1
Record name 1,4-Dioxaspiro[4.6]undec-6-ene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxaspiro[4.6]undec-6-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,4 Dioxaspiro 4.6 Undec 6 Ene and Its Derivatives

Diverse Synthetic Pathways to the 1,4-Dioxaspiro[4.6]undec-6-ene Core

The construction of the this compound framework can be achieved through several distinct synthetic strategies. These methods often leverage readily available starting materials and employ a range of reaction types to assemble the target spirocyclic system.

Approaches Involving Cycloheptenone Precursors for Spiroketal Formation

One of the fundamental approaches to the synthesis of this compound involves the use of cycloheptenone precursors. These seven-membered ring ketones serve as key building blocks for the subsequent spiroketalization step. A common strategy is the ketalization of a cycloheptenone derivative with a suitable diol, such as ethylene (B1197577) glycol, under acidic conditions. This reaction proceeds through the formation of a hemiketal intermediate, which then undergoes intramolecular cyclization to yield the desired spiroketal.

For instance, the reaction of tropone (B1200060) with 1,2-ethanediol (B42446) can lead to the formation of 1,4-dioxaspiro[4.6]undeca-6,8,10-triene. kyushu-u.ac.jp Subsequent selective reduction of the diene or triene system can then afford the target this compound. The choice of reducing agent and reaction conditions is crucial to achieve the desired level of saturation in the seven-membered ring.

Ketalization and Acetalization Strategies

Ketalization and acetalization reactions are cornerstone strategies for the synthesis of spiroketals, including this compound. These reactions involve the condensation of a ketone or its synthetic equivalent with a diol. In the context of this compound synthesis, this typically involves the reaction of a cycloheptene-1,4-dione mono-ketal or a related precursor.

A pertinent example is the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a closely related analogue, which can be prepared from 1,4-cyclohexanedione (B43130). The mono-ketalization of 1,4-cyclohexanedione with ethylene glycol, often catalyzed by an acid such as p-toluenesulfonic acid, yields the corresponding 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.com This methodology can be conceptually extended to seven-membered ring systems. The synthesis of 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one has been achieved through the monohydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene. google.com

The efficiency of these reactions can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The use of dehydrating agents or azeotropic removal of water is often employed to drive the equilibrium towards the formation of the spiroketal.

Radical and Radical Cationic Addition Reactions in Spiroketal Synthesis

While less common for the direct synthesis of the parent this compound, radical and radical cationic addition reactions represent a powerful tool for the construction of more complex spiroketal systems. These reactions often involve the generation of a radical or radical cation species which then undergoes an intramolecular cyclization onto an oxygen atom of a suitably positioned hydroxyl or ether group.

The specific application of these methods to the direct synthesis of this compound is not extensively documented in readily available literature. However, the principles of radical cyclization are well-established in the synthesis of other spiroketal-containing natural products. These approaches offer a unique avenue for the formation of the spirocyclic core, particularly for substrates that may be sensitive to traditional acid-catalyzed ketalization conditions.

Photochemically-Induced Cycloaddition Reactions in Spiroketal Formation

Photochemical reactions, particularly cycloadditions, provide a distinct and powerful approach to the synthesis of cyclic and spirocyclic systems. In the context of spiroketal synthesis, photochemical cycloadditions can be utilized to construct the carbocyclic ring of the spiroketal, which can then be further elaborated.

A relevant example is the photochemical reaction of p-tropoquinone monoacetal, which can be a precursor to spiroketal structures. kyushu-u.ac.jp The irradiation of this compound can lead to intramolecular rearrangements and cycloadditions. For instance, the [4+2] cycloaddition (Diels-Alder reaction) and [2+2] cycloadditions are fundamental transformations in organic photochemistry. youtube.com Under photochemical conditions, the allowed transition states for cycloadditions can differ from those under thermal conditions, enabling the formation of products that are not accessible through ground-state chemistry. youtube.com While a direct photochemical synthesis of this compound is not explicitly detailed, the principles of using light to induce the formation of the seven-membered ring prior to or concurrently with ketal formation represent a viable synthetic strategy.

Stereoselective and Enantioselective Synthesis of this compound Analogues

The synthesis of chiral, non-racemic spiroketals is a significant challenge in organic synthesis. The development of stereoselective and enantioselective methods is crucial for accessing biologically active compounds with a defined three-dimensional structure.

Utilization of Chiral Auxiliaries and Catalysts in Asymmetric Spiroketalization

A powerful strategy for achieving stereoselectivity in the synthesis of spiroketals involves the use of chiral auxiliaries or chiral catalysts. Chiral auxiliaries are covalently attached to the substrate and direct the stereochemical outcome of a reaction before being cleaved. Chiral catalysts, on the other hand, create a chiral environment that favors the formation of one enantiomer over the other.

In the context of spiroketal synthesis, chiral diols derived from readily available chiral pool starting materials can be used to induce diastereoselectivity in the ketalization step. Alternatively, the use of chiral Brønsted or Lewis acid catalysts can promote the enantioselective formation of spiroketals from achiral precursors. While specific examples for the asymmetric synthesis of this compound are not prevalent in the searched literature, the principles are well-established for related spiroketal systems like 1,6-dioxaspiro[4.5]decanes. semanticscholar.org These methods often rely on the formation of a diastereomeric intermediate or a transition state that is lower in energy for one enantiomer, leading to an excess of that stereoisomer in the product.

Chemical Transformations and Reactivity of 1,4 Dioxaspiro 4.6 Undec 6 Ene

Reactions Involving the Dioxaspiro Ring System

The 1,4-dioxaspiro[4.6]undecane framework is a spiroacetal, a functional group that typically serves as a protecting group for a ketone. Its reactivity is primarily characterized by cleavage under specific conditions.

The most significant reaction of the spiroacetal moiety is its hydrolysis under acidic conditions. Spiroacetals are generally stable in neutral or basic media but are susceptible to ring-opening when treated with aqueous acid. This process is a deprotection, reverting the spiroketal to its constituent ketone and diol. For 1,4-Dioxaspiro[4.6]undec-6-ene, this reaction yields cyclohept-2-en-1-one and ethylene (B1197577) glycol. This transformation is essentially the reverse of its synthesis, which involves the acid-catalyzed reaction of cycloheptanone (B156872) with ethylene glycol. caltech.edu

Another form of fragmentation occurs under high-energy conditions, such as those found in mass spectrometry. youtube.com In this context, the molecule can undergo fragmentation to produce a radical and a cation or a neutral molecule and a new radical cation. youtube.com

Regioselective transformations of olefinic spiroacetals like this compound depend on the reagents and conditions chosen, which can selectively target either the olefin or the spiroacetal. The spiroacetal's stability in non-acidic conditions means that many reactions can be performed on the double bond without affecting the dioxaspiro ring.

Reactivity of the Cycloheptene (B1346976) Moiety within the Spiro System

The carbon-carbon double bond within the seven-membered ring is a site of high electron density, making it susceptible to attack by electrophiles and a key handle for further functionalization.

Electrophilic Addition: The π electrons of the double bond are readily attacked by electrophiles. quora.com This is the most common mode of reactivity for the cycloheptene part of the molecule. The reaction proceeds through a two-step mechanism, typically involving a cyclic intermediate or a carbocation, which is then attacked by a nucleophile to give the addition product. libretexts.org For instance, the reaction with bromine (Br₂) leads to the breaking of the double bond and the formation of a dibromo-substituted saturated ring. chemguide.co.uk This reaction serves as a classic test for unsaturation, where the characteristic red-brown color of bromine disappears. chemguide.co.uk

Nucleophilic Addition: Nucleophilic addition to an unactivated carbon-carbon double bond is generally unfavorable. wikipedia.org For a nucleophile to attack the double bond, the bond must be rendered electron-deficient, usually by the presence of a strong electron-withdrawing group conjugated with the alkene. youtube.com In this compound, the spiroacetal is not sufficiently electron-withdrawing to activate the double bond for nucleophilic attack under normal conditions.

A summary of potential addition reactions is presented below.

Reaction TypeReagentProduct Type
HalogenationBr₂Vicinal dibromide
HydrohalogenationHBrBromoalkane
Hydration (Acid-Catalyzed)H₂O, H₂SO₄Alcohol
EpoxidationmCPBAEpoxide

The structure of this compound is a valuable scaffold for constructing more complex polycyclic molecules. Intramolecular reactions can be designed to form new rings fused to the existing cycloheptene framework. Such strategies often involve initial functionalization of the double bond to introduce a reactive tether. For example, an acid-promoted cascade intramolecular cyclization could be envisioned, similar to strategies used with other cyclohexadienone systems to create fused carbocycles. researchgate.net These complex transformations can proceed through various mechanisms, including Prins cyclizations or pathways involving palladium catalysis, to build intricate, fused ring systems. researchgate.netacs.org

Derivatization and Functionalization Strategies of the this compound Skeleton

The dual functionality of this compound allows for a wide range of derivatization strategies.

Functionalization via the Double Bond: The cycloheptene double bond is the primary site for introducing new functional groups.

Ring-Opening Metathesis: The cycloheptene ring can undergo Ring-Opening Cross-Metathesis (ROCM) with other alkenes in the presence of a ruthenium catalyst. caltech.edu This reaction opens the seven-membered ring and attaches new fragments to both ends, creating linear diene products with high stereoselectivity. caltech.edu Mechanistic studies show the relative reactivity for such low-strain cycloolefins is generally cyclooctene (B146475) > cycloheptene > cyclopentene (B43876) > cyclohexene. caltech.edu

Epoxidation and Dihydroxylation: The double bond can be converted into an epoxide using a peroxy acid like m-CPBA. libretexts.org This epoxide is a versatile intermediate that can be opened by various nucleophiles. Dihydroxylation using reagents like osmium tetroxide (OsO₄) would yield the corresponding diol.

Functionalization via the Spiroacetal:

Deprotection to Ketone: As mentioned, acid-catalyzed hydrolysis removes the ethylene glycol protecting group to reveal the parent α,β-unsaturated ketone, cyclohept-2-en-1-one. This ketone can then undergo a host of classic carbonyl reactions, such as conjugate additions, aldol (B89426) reactions, and Wittig reactions, providing a separate pathway for derivatization. For instance, the deprotected ketone can be a precursor in the synthesis of cycloheptane-1,2-dione. chemicalbook.com

The following table outlines key functionalization strategies.

Target MoietyReaction TypeReagentsResulting Structure
CyclohepteneRing-Opening Cross-MetathesisAlkene, Ruthenium CatalystLinear diene
CyclohepteneEpoxidationmCPBAEpoxide-fused spirocycle
CyclohepteneDihydroxylationOsO₄, NMODiol-substituted spirocycle
SpiroacetalHydrolysis (Deprotection)H₃O⁺Cyclohept-2-en-1-one

Introduction of Various Substituents (e.g., Hydroxy, Ester, Alkyl)

Despite the potential for functionalization at the allylic positions or across the double bond of the cycloheptene ring, specific examples of introducing hydroxy, ester, or alkyl groups onto the this compound framework are not reported in peer-reviewed literature. General methodologies for such transformations on analogous cycloheptene systems are well-established. For instance, allylic hydroxylation could theoretically be achieved using reagents like selenium dioxide, or through epoxidation followed by ring-opening. Similarly, the introduction of ester functionalities might be envisioned via radical-mediated processes or through the synthesis of a corresponding ketone and subsequent Baeyer-Villiger oxidation. Alkylation could potentially be accomplished at the allylic position via deprotonation and reaction with an alkyl halide.

However, the application of these methods to this compound itself, and the resulting yields and regioselectivity, have not been experimentally documented. The presence of the spiro-acetal functionality could influence the reactivity of the seven-membered ring through steric hindrance or by altering the electronic properties of the double bond, making direct extrapolation from simpler cycloheptene systems speculative.

One isolated piece of data points to the existence of a related ester derivative, methyl 1,4-dioxaspiro[4.6]undec-7-ene-7-carboxylate. While the name suggests the successful introduction of a methyl ester group, the primary source detailing its synthesis and characterization is not readily accessible, leaving the synthetic route and reaction conditions unknown.

Stereochemical Outcomes and Control in Derivatization Processes

The stereochemical aspects of reactions involving this compound are another area where specific research is lacking. The spirocyclic nature of the molecule, with the chiral center at the spiro-carbon, suggests that derivatization reactions could proceed with a degree of diastereoselectivity. The dioxolane ring could act as a directing group, influencing the approach of reagents to the cycloheptene ring from either the syn or anti face relative to the spiro-acetal.

For any addition or functionalization reaction, the formation of new stereocenters on the seven-membered ring would lead to diastereomeric products. The control of this stereoselectivity would be crucial for any application in stereoselective synthesis. Theoretical approaches, such as computational modeling, could predict the likely stereochemical outcomes of various transformations, but experimental validation is absent from the current body of scientific literature. Without documented examples of its reactions, any discussion of stereochemical control in the derivatization of this compound remains purely hypothetical.

Advanced Spectroscopic and Structural Characterization of 1,4 Dioxaspiro 4.6 Undec 6 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. However, specific experimental NMR data for 1,4-Dioxaspiro[4.6]undec-6-ene is not available in the reviewed literature. A detailed analysis of its proton and carbon environments, as well as their connectivity, remains to be published.

Proton (¹H) NMR Analysis

No experimental ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for this compound, has been reported. Such data would be critical in confirming the arrangement of protons within the seven-membered cycloheptene (B1346976) ring and the dioxolane ring.

Carbon-¹³C NMR Analysis

Similarly, there is no available experimental ¹³C NMR data for this compound. A ¹³C NMR spectrum would be instrumental in identifying the number of unique carbon environments and confirming the carbon skeleton of the molecule, including the spirocyclic carbon, the olefinic carbons, and the carbons of the ethylene (B1197577) glycol ketal.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC)

Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and for elucidating complex structural features. There are no published studies employing techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), or Heteronuclear Multiple Quantum Coherence (HMQC) for this compound.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixture Analysis

There are no specific GC-MS studies available for this compound. Such an analysis would provide its retention time under specific chromatographic conditions and a detailed mass spectrum of its fragmentation pattern upon electron ionization, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

While experimental High-Resolution Mass Spectrometry (HRMS) data is not available, the theoretical monoisotopic mass of this compound can be calculated from its molecular formula, C₉H₁₄O₂. This provides a highly accurate mass that could be used to confirm its elemental composition if experimental data were to be acquired.

Predicted Mass Spectrometry Data

Public databases provide predicted m/z (mass-to-charge ratio) values for various adducts of this compound, which can be useful in interpreting future experimental mass spectra. uni.lu

AdductPredicted m/z
[M+H]⁺155.10666
[M+Na]⁺177.08860
[M+K]⁺193.06254
[M+NH₄]⁺172.13320
[M-H]⁻153.09210
[M+HCOO]⁻199.09758
[M]⁺154.09883
Data from PubChem uni.lu

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence for the absolute stereochemistry and conformational preferences of a molecule in the solid state. For a chiral molecule like this compound, which possesses a spirocyclic center, X-ray crystallography would be instrumental in assigning the absolute configuration (R/S) of the spiroatom.

The analysis of the crystal structure would also reveal precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. This includes the puckering of the seven-membered cycloheptene ring and the five-membered dioxolane ring, as well as their relative orientation.

However, a thorough review of scientific databases indicates that to date, the single-crystal X-ray structure of this compound has not been reported. Consequently, experimental data regarding its crystal system, space group, and unit cell dimensions are not available. The table below indicates the type of data that would be obtained from such an analysis.

Crystallographic Parameter Data to be Determined
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
ZNumber of molecules per unit cell
Density (calculated)g/cm³
R-factorIndex of refinement quality

Computational and Mechanistic Studies on 1,4 Dioxaspiro 4.6 Undec 6 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations, which are fundamental to understanding the intrinsic properties of a molecule, have not been specifically reported for 1,4-Dioxaspiro[4.6]undec-6-ene. Such calculations would provide valuable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

A thorough search of scientific databases yielded no specific studies applying Density Functional Theory (DFT) to analyze the electronic structure and reactivity of this compound. DFT is a powerful computational tool for predicting molecular geometries, vibrational frequencies, and reaction energetics. The absence of such studies means that key electronic descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, have not been computationally characterized for this compound.

Ab Initio Calculations in Reaction Pathway Elucidation

Similarly, there is no evidence of ab initio calculations being employed to elucidate the reaction pathways of this compound. Ab initio methods, which are based on first principles of quantum mechanics, are crucial for obtaining highly accurate energetic and structural information about reaction intermediates and transition states. Without these calculations, any proposed reaction mechanisms involving this spiro compound remain purely hypothetical.

Elucidation of Reaction Mechanisms and Pathways

While this compound has been used as a reactant in chemical synthesis, such as in ring-opening cross-metathesis and reactions with mercuric acetate, the detailed mechanisms of these transformations have not been computationally investigated. caltech.edunottingham.ac.uk

Transition State Characterization and Energetics

No studies have been found that focus on the characterization and energetics of transition states in reactions involving this compound. Transition state theory is a cornerstone of understanding reaction kinetics, and the lack of computational data on the transition state structures, activation energies, and imaginary frequencies for reactions of this compound prevents a deep, quantitative understanding of its reactivity.

Understanding Regio- and Stereoselectivity through Computational Models

The factors governing the regio- and stereoselectivity of reactions with this compound have not been explored using computational models. Such models are essential for rationalizing and predicting the outcomes of complex chemical reactions. For instance, in its documented ring-opening cross-metathesis, computational analysis could illuminate the origins of the observed product distribution. caltech.edu

Conformational Analysis and Energetic Profiles of the Spiro System

A detailed conformational analysis of the this compound system, including the energetic profiles of its various conformers, has not been published. The spirocyclic structure, which joins a five-membered dioxolane ring with a seven-membered cycloheptene (B1346976) ring, suggests a complex conformational landscape. Understanding the relative energies and interconversion barriers of different chair, boat, and twist conformations would be critical for explaining its reactivity and spectroscopic behavior. However, without dedicated computational studies, this aspect of its molecular character remains unexplored.

Strategic Applications of 1,4 Dioxaspiro 4.6 Undec 6 Ene As a Synthetic Intermediate and Building Block

Role as a Key Intermediate in Complex Molecule Total Synthesis

The strategic incorporation of spirocyclic moieties is a recurring theme in the total synthesis of complex natural products. rsc.org The rigid and defined three-dimensional orientation of spirocycles can be crucial for establishing the correct stereochemistry and conformation of a target molecule.

While specific examples detailing the use of 1,4-Dioxaspiro[4.6]undec-6-ene in the total synthesis of spirocyclic natural products are not extensively documented in the literature, the general utility of spiroketals in this area is well-established. Spiroketals are key structural components in a wide array of bioactive natural products. The development of methodologies for the enantioselective synthesis of spirocycles is an active area of research, underscoring their importance. rsc.org The presence of the vinyl ether in this compound offers a latent carbonyl group, which, after appropriate transformations, can serve as a handle for further molecular elaboration, a common strategy in the late-stage functionalization of complex intermediates.

The construction of polycyclic systems often relies on strategic ring-forming reactions from carefully designed precursors. Spirocyclic compounds can serve as pivotal intermediates in the assembly of bridged and fused ring systems. rsc.org For instance, the vinyl ether moiety of this compound could potentially participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to generate more intricate polycyclic architectures. The spiroketal itself can be stable under various reaction conditions, allowing for selective manipulation of other parts of the molecule before its eventual deprotection or transformation.

Precursor to Versatile Chemical Building Blocks for Organic Synthesis

The true value of a synthetic intermediate often lies in its ability to be converted into a variety of useful building blocks. This compound, by virtue of its masked ketone and reactive double bond, is a prime candidate for such transformations.

A fundamental transformation of the spiroketal moiety is its hydrolysis under acidic conditions to reveal a ketone. In the case of this compound, this would initially yield a cycloheptenone derivative. The vinyl ether functionality can also be hydrolyzed, potentially leading to a diketone. The selective deprotection of the spiroketal is a key advantage, allowing for the unmasking of the ketone at a desired stage of a synthetic sequence. For example, the related compound, 1,4-dioxaspiro[4.5]decan-8-one, is a well-known bifunctional synthetic intermediate used in the preparation of various organic chemicals. chemicalbook.com

Starting MaterialProductTransformation
This compoundCyclohept-2-en-1-oneAcid-catalyzed hydrolysis of the spiroketal
This compoundCycloheptane-1,2-dioneHydrolysis of the vinyl ether and spiroketal

Table 1: Potential Conversions to Functionalized Ketones

The reactive nature of the vinyl ether double bond in this compound makes it a suitable starting point for the construction of other heterocyclic systems. For example, it could undergo reactions such as epoxidation, dihydroxylation, or aziridination to introduce new functional groups and stereocenters. These functionalized intermediates could then be elaborated into a variety of heterocyclic frameworks. The development of synthetic methods to access functionalized spiro- and fused-ring heterocycles is an area of ongoing research. nih.gov

Development of Novel Synthetic Methodologies and Chemical Transformations Utilizing Spiroketal Chemistry

The unique reactivity of spiroketals and related structures continues to inspire the development of new synthetic methods. While specific methodologies centered on this compound are not widely reported, the broader field of spirocycle synthesis is rich with innovation. nih.govresearchgate.netnih.gov The interplay between the spiroketal and the adjacent vinyl ether in this compound could potentially be exploited in novel tandem reactions or rearrangement processes. For instance, photochemical reactions of vinyl ethers of spiroquinol ketals have been shown to lead to high-yield rsc.orgresearchgate.net-shifts, suggesting that the reactivity of the vinyl ether in this spirocyclic system could be a fruitful area for methodological exploration. acs.org The development of new synthetic methods often involves exploring the reactivity of less common starting materials, and this compound represents a potentially valuable, yet under-explored, substrate for such investigations. acs.org

Natural Occurrence and Biosynthetic Considerations of Spiro 4.6 Undecane Type Acetals

Identification of 1,4-Dioxaspiro[4.6]undecane Derivatives in Biological Sources

The identification of spiroacetals from natural sources relies on sophisticated analytical techniques capable of elucidating complex structures from intricate biological matrices.

While a wide variety of complex spiro-compounds have been isolated from plant families such as Asparagaceae, Pinaceae, and Fabaceae, these are typically intricate structures like spiro-flavonoids. mdpi.com These compounds feature spiro-carbons connecting multiple flavonoid or other phenolic units. mdpi.com The isolation and characterization of these molecules are made possible through advanced spectroscopic methods. However, the presence of the simpler 1,4-Dioxaspiro[4.6]undecane ring system is not as prominently documented in plant-derived natural products.

Spiroacetals are frequently identified as key components of volatile secretions in many insect species, where they often act as pheromones for chemical communication. rsc.org These structurally simple and volatile compounds are found in various orders, including Coleoptera (beetles) and Diptera (flies). rsc.org

A notable example is the olive fruit fly (Bactrocera oleae), which produces (±)-1,7-dioxaspiro[5.5]undecane as a component of its pheromone blend. acs.orguq.edu.au While this is a spiro[5.5] system, it represents a closely related analogue to the spiro[4.6] framework. The first spiroacetal identified from an insect was chalcogran (B1201028) (2-ethyl-1,6-dioxaspiro[4.4]nonane), a component of the aggregation pheromone of the spruce bark beetle, Pityogenes chalcographus. rsc.org The identification of these compounds from minute insect glands is typically achieved using gas chromatography-mass spectrometry (GC-MS), which can separate and identify volatile compounds with high sensitivity. rsc.org

Table 1: Examples of Spiroacetal Pheromones in Insects

Compound NameStructure TypeInsect SourceFunction
(±)-1,7-Dioxaspiro[5.5]undecaneSpiro[5.5]undecaneBactrocera oleae (Olive Fruit Fly)Pheromone
ChalcogranSpiro[4.4]nonanePityogenes chalcographus (Spruce Bark Beetle)Aggregation Pheromone

Proposed Biosynthetic Pathways Leading to Spiroacetals

The biosynthesis of spiroacetals in insects has been a subject of significant research, with studies on fruit flies of the genus Bactrocera providing a foundational model. nih.gov The proposed pathway generally begins with common fatty acid precursors.

The general biosynthetic route is believed to involve the following key steps:

Fatty Acid Synthesis: The pathway initiates with the synthesis of fatty acid chains, a fundamental process in most organisms. nih.gov

Oxidation: A crucial step involves the oxidation of the fatty acid chain at specific, unactivated carbon positions. This oxidation is thought to be carried out by cytochrome P450 enzyme systems, which introduce hydroxyl groups. rsc.org Isotope labeling studies have shown that in the formation of (±)-1,7-dioxaspiro[5.5]undecane in Bactrocera, both oxygen atoms of the spiroacetal originate from dioxygen, supporting the role of an oxidative mechanism. acs.orguq.edu.au

Cyclization: The resulting dihydroxyketone or a related polyhydroxy intermediate undergoes a spontaneous or enzyme-mediated double cyclization to form the thermodynamically stable spiroacetal ring system. rsc.org In many cases, this process can result in the formation of a racemic mixture of stereoisomers. acs.orguq.edu.au

This multi-step conversion from a linear precursor to a bicyclic spiroacetal highlights a common and efficient strategy used in nature to generate structural complexity.

Structural Diversity and Distribution of Naturally Occurring Dioxaspiro[4.6]undecane Analogues

The spiroacetal motif is structurally diverse, appearing in various ring sizes and substitution patterns across a wide range of natural products. nih.gov While the 1,4-Dioxaspiro[4.6]undecane system represents a specific combination of a five-membered and a seven-membered ring, nature more commonly employs combinations of five- and six-membered rings.

Analogous spiroacetal systems found in nature include:

1,6-Dioxaspiro[4.4]nonanes: As seen in chalcogran, this system consists of two fused five-membered rings. rsc.org

1,7-Dioxaspiro[5.5]undecanes: Found in Bactrocera fruit flies, this structure is composed of two six-membered rings. acs.org

1,6-Dioxaspiro[4.5]decanes: This motif, containing a five- and a six-membered ring, is a core element in many biologically potent natural products. nih.gov

The structural variety extends to more complex polyketide natural products, such as milbemycin, which incorporate a spiroacetal as a key substructure within a much larger macrocyclic framework. rsc.org The distribution of these compounds is vast, ranging from terrestrial and marine microorganisms to insects and plants, underscoring the evolutionary success of this structural scaffold. nih.govrsc.org

Significance of Spiroacetal Moieties in the Architecture of Natural Products

In insect pheromones, the specific stereochemistry of the spiroacetal is often crucial for its activity, as different isomers can elicit different behavioral responses or be inactive. For more complex molecules, the spiroacetal moiety is often an indispensable part of the pharmacophore, the essential group of features required for biological activity. nih.gov The widespread occurrence of the spiroacetal framework in a multitude of bioactive natural products highlights its importance as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov

Q & A

Q. How can researchers leverage crystallographic data to resolve ambiguities in spirocyclic dioxane conformations?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive bond angles and torsional parameters. Compare experimental data with Cambridge Structural Database entries for similar spiro compounds. For amorphous samples, synchrotron-based pair distribution function (PDF) analysis offers local structural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.